1-Ethyl-3-(2-fluoroethyl)thiourea
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Overview
Description
1-Ethyl-3-(2-fluoroethyl)thiourea is an organosulfur compound with the molecular formula C₅H₁₁FN₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. Thiourea derivatives are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(2-fluoroethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-fluoroethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-(2-fluoroethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission.
Comparison with Similar Compounds
1-Ethyl-3-(2-fluoroethyl)thiourea can be compared with other thiourea derivatives such as:
1-Ethyl-3-(2-chloroethyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.
1-Ethyl-3-(2-bromoethyl)thiourea: Similar structure but with a bromine atom instead of fluorine.
1-Ethyl-3-(2-iodoethyl)thiourea: Similar structure but with an iodine atom instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to its halogen-substituted counterparts.
Properties
Molecular Formula |
C5H11FN2S |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-ethyl-3-(2-fluoroethyl)thiourea |
InChI |
InChI=1S/C5H11FN2S/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9) |
InChI Key |
PMSYXYIURCJREH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NCCF |
Origin of Product |
United States |
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